N-(2-Hydroxy-4-methoxy-2-methylbutyl)-4-(trifluoromethyl)benzamide
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Overview
Description
“N-(2-Hydroxy-4-methoxy-2-methylbutyl)-4-(trifluoromethyl)benzamide” is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents. This compound is characterized by the presence of a trifluoromethyl group attached to the benzene ring, which often imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-Hydroxy-4-methoxy-2-methylbutyl)-4-(trifluoromethyl)benzamide” typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-(trifluoromethyl)benzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Hydroxy and Methoxy Groups: The hydroxy and methoxy groups can be introduced through selective functionalization reactions, such as hydroxylation and methylation, respectively.
Attachment of the Alkyl Chain: The 2-methylbutyl chain can be attached via alkylation reactions, using suitable alkylating agents.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Catalysts and solvents would be carefully selected to ensure efficient and cost-effective synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Nucleophiles: Halides, amines, thiols
Major Products
Oxidation Products: Ketones, aldehydes
Reduction Products: Amines
Substitution Products: Various substituted benzamides
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent due to its unique chemical structure.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of “N-(2-Hydroxy-4-methoxy-2-methylbutyl)-4-(trifluoromethyl)benzamide” would depend on its specific biological target. Generally, compounds with a trifluoromethyl group can interact with various enzymes and receptors, modulating their activity. The hydroxy and methoxy groups may also play a role in binding interactions, enhancing the compound’s efficacy.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Hydroxy-4-methoxy-2-methylbutyl)-4-methylbenzamide
- N-(2-Hydroxy-4-methoxy-2-methylbutyl)-4-chlorobenzamide
- N-(2-Hydroxy-4-methoxy-2-methylbutyl)-4-fluorobenzamide
Uniqueness
The presence of the trifluoromethyl group in “N-(2-Hydroxy-4-methoxy-2-methylbutyl)-4-(trifluoromethyl)benzamide” imparts unique physicochemical properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and potential therapeutic applications.
Properties
IUPAC Name |
N-(2-hydroxy-4-methoxy-2-methylbutyl)-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO3/c1-13(20,7-8-21-2)9-18-12(19)10-3-5-11(6-4-10)14(15,16)17/h3-6,20H,7-9H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJWMOUAIIPRRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)(CNC(=O)C1=CC=C(C=C1)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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